molecular formula C11H11NO3 B6268776 5-methoxy-4-methyl-1H-indole-2-carboxylic acid CAS No. 50536-54-4

5-methoxy-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6268776
CAS No.: 50536-54-4
M. Wt: 205.21 g/mol
InChI Key: JOLMAPSNCDXSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-4-methyl-1H-indole-2-carboxylic acid: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture . The resulting product undergoes further steps, including reduction and aromatization, to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Fischer indole synthesis, followed by purification processes such as crystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. It is known to modulate oxidative stress pathways and enhance long-term potentiation (LTP) in neuronal cells. The compound’s neuroprotective effects are attributed to its ability to preserve mitochondrial function and reduce the ischemic area size during stroke .

Comparison with Similar Compounds

  • 5-Methoxyindole-2-carboxylic acid
  • 4-Methoxy-1H-indole-2-carboxylic acid
  • 5-Methoxy-2-methylindole

Comparison: 5-Methoxy-4-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-methoxyindole-2-carboxylic acid, it has an additional methyl group that influences its reactivity and biological activity .

Properties

CAS No.

50536-54-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-methoxy-4-methyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-6-7-5-9(11(13)14)12-8(7)3-4-10(6)15-2/h3-5,12H,1-2H3,(H,13,14)

InChI Key

JOLMAPSNCDXSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C(=O)O)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.